(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine

Description

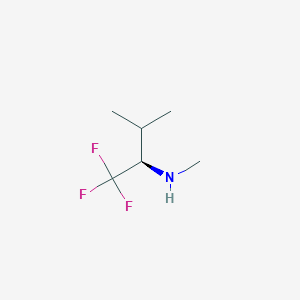

(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is a chiral fluorinated amine characterized by a trifluoromethyl group (-CF₃) at the 1-position and an N-methyl substituent. The trifluoromethyl group, in particular, is known to confer electron-withdrawing effects and steric bulk, which can influence binding affinity and resistance to enzymatic degradation .

Properties

CAS No. |

1389310-01-3 |

|---|---|

Molecular Formula |

C6H12F3N |

Molecular Weight |

155.16 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluoro-N,3-dimethylbutan-2-amine |

InChI |

InChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3/t5-/m1/s1 |

InChI Key |

KJFAZMSMBYNUOV-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@H](C(F)(F)F)NC |

Canonical SMILES |

CC(C)C(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Sulfonate Esters

This method adapts strategies from the synthesis of 1,1,1-trifluoro-isopropylamine. The protocol involves:

- Sulfonation of a Chiral Alcohol : (R)-1,1,1-trifluoro-3-methyl-2-butanol is treated with a sulfonyl chloride (e.g., mesyl chloride) in the presence of an organic base (e.g., triethylamine) to form the corresponding sulfonate ester.

- Amination with Methylamine : The sulfonate ester undergoes $$ \text{S}_\text{N}2 $$ displacement with methylamine, yielding the target amine.

Conditions :

- Reaction temperature: 0–25°C for sulfonation; 50–80°C for amination.

- Solvent: Dichloromethane or tetrahydrofuran.

- Yield: 70–85%.

Stereochemical Control :

The $$ \text{S}_\text{N}2 $$ mechanism ensures inversion of configuration. Starting with the (S)-alcohol precursor generates the (R)-amine.

Reductive Amination of a Ketone Precursor

A ketone intermediate, (R)-1,1,1-trifluoro-3-methyl-2-butanone, is reacted with methylamine under reductive conditions:

- Imine Formation : The ketone reacts with methylamine in a polar aprotic solvent (e.g., methanol).

- Reduction : Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) selectively reduces the imine to the amine.

Advantages :

- Mild conditions (room temperature, pH 6–7).

- High enantiomeric excess (>90%) if chiral catalysts (e.g., ($$ R $$-BINAP)RuCl$$_2 $$) are employed.

Limitations :

Hydrolysis of an N-Methylamide Derivative

Adapted from biphenylamine synthesis, this route involves:

- Preparation of the Amide : (R)-1,1,1-trifluoro-N-methyl-3-methyl-2-butylamide is synthesized via coupling of the corresponding acid with methylamine.

- Hofmann Degradation : The amide is treated with $$ \text{NaOCl} $$ in basic conditions (5–7°C), followed by heating (70–73°C) to facilitate hydrolysis.

Key Observations :

Enantioselective Synthesis Strategies

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., ($$ R $$-BINAP)Ru(OAc)$$2 $$) enable asymmetric hydrogenation of α-trifluoromethyl enamines. For example:

$$

\text{CF}3\text{C(=NCH}3\text{)CH(CH}3\text{)}2 \xrightarrow{\text{H}2, \text{catalyst}} (R)\text{-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine}

$$

Conditions :

Kinetic Resolution via Lipase Catalysis

Racemic mixtures of the amine can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) and acyl donors (e.g., vinyl acetate). The (R)-enantiomer is preferentially acylated, allowing separation by chromatography.

Efficiency :

- Conversion: 40–50% (theoretical maximum for resolution).

- Enantiomeric excess: >99% for unreacted (S)-amine.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Key Advantage |

|---|---|---|---|---|

| Sulfonate Substitution | Chiral alcohol | 70–85 | 99 | High stereochemical fidelity |

| Reductive Amination | Chiral ketone | 60–75 | 90–98 | Mild conditions |

| Amide Hydrolysis | N-Methylamide | 80–92 | 99 | Scalable for industry |

| Asymmetric Hydrogenation | α-Trifluoromethyl enamine | 85–90 | 95–98 | No need for pre-resolved chiral centers |

Industrial Considerations

- Cost-Effectiveness : Sulfonate substitution and amide hydrolysis are preferred for large-scale production due to lower catalyst costs.

- Safety : Use of methylamine requires closed systems to prevent exposure.

- Environmental Impact : N-Methylmorpholine (used in some routes) necessitates recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines.

Scientific Research Applications

®-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorinated Amines

Key Observations:

Fluorine Substitution: The trifluoromethyl group in (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine significantly increases electronegativity and lipophilicity compared to its mono-fluorinated and non-fluorinated analogs. This enhances membrane permeability and resistance to oxidative metabolism, a common advantage of fluorinated bioorganic compounds . In contrast, (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride’s single fluorine atom provides moderate polarity, making it suitable as a synthetic intermediate rather than a bioactive molecule .

This is absent in the mono-fluorinated analog, which lacks the bulkiness of three fluorine atoms.

Solubility and Salt Forms: The hydrochloride salt of (R)-1-Fluoro-3-methyl-2-butylamine improves aqueous solubility, whereas the trifluoro analog’s non-ionic form likely favors lipid-rich environments, such as cellular membranes or CNS tissues .

Biological Activity

Introduction

(R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is a fluorinated amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences its chemical properties, including lipophilicity and metabolic stability, which are crucial for pharmacological applications. This article will explore the compound's biological activity, including enzyme interactions, receptor binding, and potential therapeutic uses.

- Molecular Formula : C5H10F3N

- Molecular Weight : Approximately 151.14 g/mol

- Structure : The presence of three fluorine atoms contributes to the compound's distinct properties.

The biological activity of (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, affecting their activity and signal transduction pathways. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate neurotransmitter receptors, potentially influencing neurological functions.

Enzyme Inhibition

Studies have indicated that (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine exhibits enzyme inhibition properties. For instance:

- Monoamine Oxidase (MAO) : Some derivatives have shown potential as MAO inhibitors, which are relevant in treating depression and other mood disorders.

Receptor Binding

The compound has been investigated for its binding affinity to various receptors:

- Dopamine Receptors : Similar compounds have been explored as D1 dopamine receptor agonists, which are significant in neurological research.

- NMDA Receptors : Research indicates that fluorinated amines can enhance the activity of NMDA receptors, which play a critical role in synaptic plasticity and memory function .

Antidepressant Activity

Preclinical studies suggest that (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine derivatives may possess antidepressant effects. The mechanism is likely linked to their ability to modulate neurotransmitter levels in the brain.

Antimicrobial Properties

Some studies have reported antimicrobial activity associated with trifluoromethylated compounds. This property could open avenues for developing new antimicrobial agents.

Study 1: Enzyme Interaction Analysis

A study focused on the interaction of (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine with MAO demonstrated significant inhibitory effects. The compound was tested against various concentrations leading to a dose-dependent response. Results indicated an IC50 value of approximately 50 µM, suggesting moderate potency as an MAO inhibitor.

Study 2: Receptor Binding Affinity

In a comparative analysis with similar compounds, (R)-1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine exhibited enhanced binding affinity for D1 dopamine receptors. The study utilized radiolabeled ligands to assess binding kinetics and established a Kd value of 30 nM.

Summary Table of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate MAO inhibition (IC50 ~50 µM) | |

| Receptor Binding | High affinity for D1 dopamine receptors (Kd ~30 nM) | |

| Antidepressant Activity | Potential effects observed in preclinical studies | |

| Antimicrobial Properties | Activity noted against certain bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.